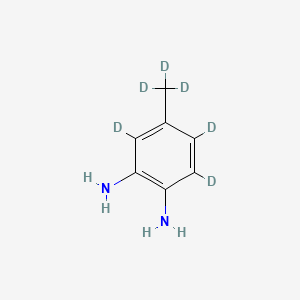

3,4-Diaminotoluene-d6

Descripción general

Descripción

3,4-Diaminotoluene-d6 is a colorless to brownish purple crystalline solid . It is toxic by ingestion and inhalation and an irritant to skin and eyes . It is soluble in water, alcohol, and ether . It decomposes to emit toxic oxides of nitrogen when heated to high temperature .

Synthesis Analysis

The synthesis method of 3,4-Diaminotoluene involves a hydrogenation reduction reaction performed by taking o-nitro-p-toluidine as a raw material under the action of a catalyst and an alcohol solvent . The weight ratio of the solvent to o-nitro-p-toluidine is (1.5-3):1 . In the hydrogenation reduction reaction, the temperature is 65-85 DEG C and the pressure is 1.0-4.0 MPa .Molecular Structure Analysis

The linear formula of 3,4-Diaminotoluene-d6 is CH3C6H3(NH2)2 . Its CAS Number is 496-72-0 and its molecular weight is 122.17 .Chemical Reactions Analysis

3,4-Diaminotoluene-d6 neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides .Physical And Chemical Properties Analysis

3,4-Diaminotoluene-d6 is a colorless to brownish purple crystalline solid . It is soluble in water, alcohol, and ether . It decomposes to emit toxic oxides of nitrogen when heated to high temperature .Aplicaciones Científicas De Investigación

Optoelectronic Applications

3,4-Diaminotoluene-d6 is used in the synthesis of Schiff base ligand, which is then used for complexation with various metals such as Mn, Fe, Co, Ni, Cu, and Zn . These complexes have been studied for their potential in optoelectronic applications . The Zn complex, in particular, shows maximum fluorescence intensity and strong glow when exposed to a UV lamp . This makes it a promising candidate for use in display devices .

Research Use Only (RUO) Applications

3,4-Diaminotoluene-d6 is available for research use only (RUO) applications . This means it is used in scientific research and experiments, but not for diagnostic procedures or therapeutic use .

Electrochemical Sensor Applications

3,4-Diaminotoluene-d6 can be used in the fabrication of electrochemical sensors . For instance, it has been used in the synthesis of a nanocomposite that was coated onto a glassy carbon electrode to create a sensor selective toward 3,4-diaminotoluene .

Safety And Hazards

3,4-Diaminotoluene-d6 is toxic by ingestion and inhalation and an irritant to skin and eyes . It is recommended to store this material in a refrigerator . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with acetone and transferred to a suitable container .

Propiedades

IUPAC Name |

3,4,6-trideuterio-5-(trideuteriomethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3/i1D3,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRGLKZMKWPMOH-RLTMCGQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])N)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diaminotoluene-d6 | |

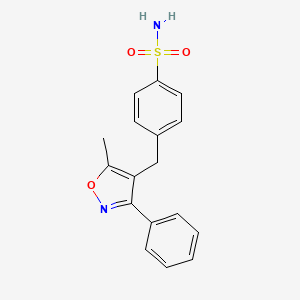

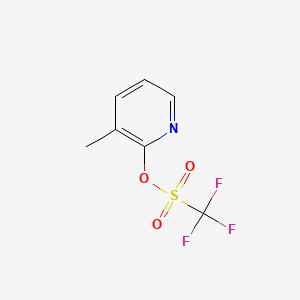

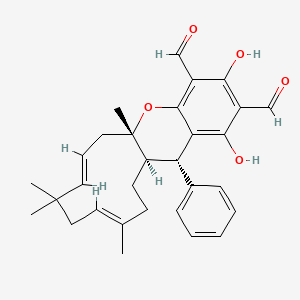

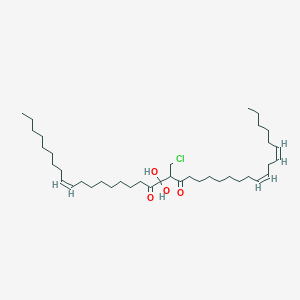

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

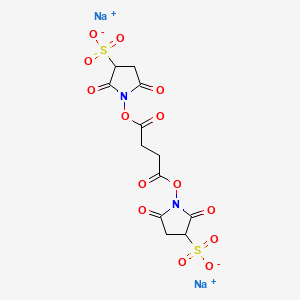

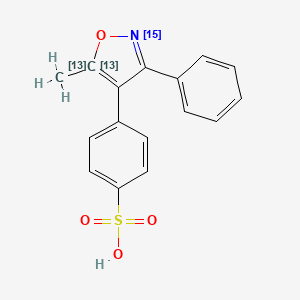

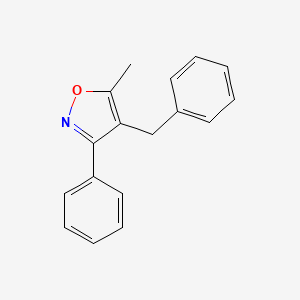

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Acetyloxy-3-[[3-amino-5-[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]amino]propyl] acetate](/img/structure/B588105.png)